molecular formula C21H16O3 B13793615 10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one CAS No. 6340-06-3

10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one

Cat. No.: B13793615
CAS No.: 6340-06-3
M. Wt: 316.3 g/mol
InChI Key: KTCJSBVYDFYQLZ-UHFFFAOYSA-N
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Description

10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one is an organic compound with the molecular formula C21H16O3 This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a hydroxy group and a methoxyphenyl group attached to the anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene as the core structure.

    Functionalization: The anthracene core is functionalized by introducing a hydroxy group at the 10th position and a methoxyphenyl group at the 10th position.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxyphenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one involves its interaction with molecular targets and pathways. The hydroxy and methoxyphenyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can influence various biochemical pathways, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    10-Hydroxy-10-phenyl-anthracen-9-one: Similar structure but lacks the methoxy group.

    10-Methyl-10H-anthracen-9-one: Features a methyl group instead of a hydroxy group.

Uniqueness

10-Hydroxy-10-(2-methoxyphenyl)anthracen-9-one is unique due to the presence of both hydroxy and methoxyphenyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

6340-06-3

Molecular Formula

C21H16O3

Molecular Weight

316.3 g/mol

IUPAC Name

10-hydroxy-10-(2-methoxyphenyl)anthracen-9-one

InChI

InChI=1S/C21H16O3/c1-24-19-13-7-6-12-18(19)21(23)16-10-4-2-8-14(16)20(22)15-9-3-5-11-17(15)21/h2-13,23H,1H3

InChI Key

KTCJSBVYDFYQLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)O

Origin of Product

United States

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